molecular formula C16H17N3O3 B5704814 N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B5704814
M. Wt: 299.32 g/mol
InChI Key: DVPWLWUSADSSNT-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a benzamide structure with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide typically involves the nitration of a dimethylaniline derivative followed by an amide formation reaction. One common method includes the nitration of 4-methylacetanilide to form 4-methyl-3-nitroacetanilide, which is then hydrolyzed to yield 4-methyl-3-nitroaniline. This intermediate is then reacted with 4-(dimethylamino)benzoyl chloride under basic conditions to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

    Reduction: 4-amino-3-nitrobenzamide.

    Oxidation: 4-carboxy-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, depending on its application. For instance, as a fluorescent dye, it absorbs light at specific wavelengths and emits light at a different wavelength due to its electronic structure. In medicinal applications, it may interact with cellular proteins or enzymes, inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide is unique due to the presence of both the dimethylamino and nitro groups, which confer distinct electronic properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-5-12(10-15(11)19(21)22)16(20)17-13-6-8-14(9-7-13)18(2)3/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPWLWUSADSSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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